(+)-Cevimeline hydrochloride hemihydrate
Description
Properties
Molecular Formula |
C10H17NOS.HCl.1/2H2O |
|---|---|
Molecular Weight |
244.78 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of + Cevimeline Hydrochloride Hemihydrate
Precursor Chemistry and Synthetic Pathways
The common industrial synthesis of cevimeline (B1668456) begins with the achiral precursor, 3-quinuclidinone, and proceeds through several key intermediates to form the racemic cis/trans mixture, from which the desired isomer is separated.
Quinuclidine (B89598) Derivatives as Starting Materials
The primary starting material for the synthesis of cevimeline is 3-quinuclidinone or its hydrochloride salt. tsijournals.comnewdrugapprovals.org This rigid bicyclic ketone provides the core azabicyclo[2.2.2]octane structure essential for the final compound's pharmacological activity. The synthesis initiates with a Corey-Chaykovsky-type reaction, where 3-quinuclidinone reacts with a sulfur ylide, typically dimethylsulfoxonium methylide. google.com This ylide is generated in situ from a trimethylsulfoxonium (B8643921) salt, such as the iodide or chloride, and a strong base like sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). tsijournals.comgoogle.com
| Reagent/Starting Material | Role in Synthesis |
| 3-Quinuclidinone | Provides the foundational quinuclidine skeleton. |
| Trimethylsulfoxonium Iodide | Precursor to the sulfur ylide for epoxidation. |
| Sodium Hydride (NaH) | Base used to deprotonate the sulfoxonium salt, generating the reactive ylide. |
| Dimethyl Sulfoxide (DMSO) | Solvent for the epoxidation reaction. |
Epoxide Formation and Ring Opening Reactions
The reaction between 3-quinuclidinone and dimethylsulfoxonium methylide yields a spiro-epoxide intermediate, 1-azabicyclo[2.2.2]octane-3-spiro-2'-oxirane. newdrugapprovals.orggoogle.com This epoxide is a critical intermediate, as its subsequent ring-opening establishes the required 3-hydroxy-3-substituted quinuclidine structure.
The epoxide ring is then opened by a nucleophilic attack. Early synthetic routes employed the highly toxic and difficult-to-handle hydrogen sulfide (B99878) (H₂S) gas in the presence of a base like sodium hydroxide. newdrugapprovals.orggoogle.com This reaction cleaves the epoxide ring to form the key intermediate, 3-hydroxy-3-(sulfanylmethyl)quinuclidine (also referred to as 3-hydroxy-3-mercaptomethylquinuclidine). newdrugapprovals.orgdrugfuture.comnih.gov
To circumvent the hazards associated with hydrogen sulfide, more recent and industrially viable methods utilize thiolacetic acid (CH₃COSH). newdrugapprovals.orggoogle.com The reaction of the epoxide with thiolacetic acid proceeds smoothly to open the ring, yielding an acetylated thioether intermediate, which can then be hydrolyzed under acidic or basic conditions to give the same 3-hydroxy-3-(sulfanylmethyl)quinuclidine. google.com
Cyclization Methodologies
The final ring-forming step is the cyclization of 3-hydroxy-3-(sulfanylmethyl)quinuclidine with acetaldehyde (B116499) (CH₃CHO). newdrugapprovals.orgoup.com This acid-catalyzed reaction forms the 1,3-oxathiolane (B1218472) ring, completing the spirocyclic structure of cevimeline. A variety of acid catalysts can be employed, including Lewis acids like boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or Brønsted acids such as p-toluenesulfonic acid (TsOH), phosphoric acid (H₃PO₄), or sulfuric acid (H₂SO₄). tsijournals.comoup.com This condensation reaction creates a new stereocenter at the C2 position of the oxathiolane ring, resulting in a mixture of diastereomers. oup.com
| Reaction Step | Key Reagents | Product |
| Epoxidation | 3-Quinuclidinone, Trimethylsulfoxonium iodide, NaH | 1-Azabicyclo[2.2.2]octane-3-spiro-2'-oxirane |
| Ring Opening | Epoxide intermediate, H₂S or Thiolacetic acid | 3-Hydroxy-3-(sulfanylmethyl)quinuclidine |
| Cyclization | 3-Hydroxy-3-(sulfanylmethyl)quinuclidine, Acetaldehyde, Acid Catalyst (e.g., BF₃·OEt₂) | (±)-cis/trans-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] |
Stereochemical Control in Synthesis
The biological activity of cevimeline resides specifically in the (+)-cis-isomer. Therefore, controlling the stereochemistry is paramount. This is typically achieved either by separating the diastereomers and resolving the desired enantiomer, or by building the molecule from a chiral precursor.
Diastereomeric Mixture Formation and Separation Techniques
The acid-catalyzed cyclization of 3-hydroxy-3-(sulfanylmethyl)quinuclidine with acetaldehyde is not stereospecific and produces a mixture of two diastereomers: the cis-isomer (cevimeline) and the trans-isomer. oup.com The terms cis and trans refer to the relative orientation of the methyl group on the oxathiolane ring and the nitrogen atom of the quinuclidine ring.
The separation of these diastereomers is a critical purification step. Fractional crystallization is a common method used for this separation. tsijournals.comoup.com An effective technique involves the use of a chiral resolving agent, such as racemic camphorsulfonic acid. google.com When a mixture of cis- and trans-cevimeline is treated with this acid in a suitable solvent like toluene, the camphorsulfonate salt of the cis-isomer preferentially crystallizes, allowing for its separation from the trans-isomer which remains in the solution. google.com The purified cis-cevimeline camphorsulfonate salt is then treated with a base to liberate the free base of cis-cevimeline. google.com
Furthermore, the undesired trans-isomer can be converted to the desired cis-isomer through an isomerization process. tsijournals.comoup.com Treatment of the trans-isomer with a strong acid catalyst (such as trifluoromethanesulfonic acid or SnCl₄) can epimerize the stereocenter at the C2 position of the oxathiolane ring, creating an equilibrium mixture from which more of the cis-isomer can be isolated. tsijournals.comoup.com
Enantioselective Synthetic Approaches
While resolution of the final racemic cis-isomer is a viable strategy, a more elegant approach is an enantioselective synthesis that builds the desired stereochemistry into the molecule from the start. This typically involves the use of a chiral precursor.
An established method for creating the required chiral intermediate is through the asymmetric reduction of the starting material, 3-quinuclidinone. researchgate.netnih.gov This can be achieved using enzymatic methods. For example, 3-quinuclidinone reductase enzymes, such as those from Rhodotorula rubra or Agrobacterium tumefaciens, can stereospecifically reduce 3-quinuclidinone to (R)-3-quinuclidinol with very high enantiomeric excess. researchgate.netnih.gov
This enantiomerically pure (R)-3-quinuclidinol can then serve as a chiral building block. It can be converted into a chiral epoxide, which then undergoes the ring-opening and cyclization steps. A known pathway involves the synthesis of the chiral intermediate (S)-3-hydroxy-3-mercaptomethylquinuclidine from a chiral quinuclidine precursor. newdrugapprovals.orggoogle.com By starting with an enantiomerically pure building block, the subsequent reactions proceed with the established stereocenter intact, ultimately leading to the synthesis of the specific (+)-cis-cevimeline enantiomer, minimizing the need for extensive purification and resolution steps at the end of the synthesis.
Characterization of Stereoisomers
The synthesis of cevimeline results in a mixture of cis- and trans-isomers. nih.gov Only the cis-isomer is the active pharmaceutical ingredient (API). nih.gov Therefore, the characterization and separation of these stereoisomers are crucial. Single crystal X-ray analysis has been a pivotal technique in elucidating the three-dimensional structures of both cis- and trans-cevimeline hydrochloride hemihydrates. nih.gov
Structural and physicochemical investigations have revealed distinct differences between the two isomers. The cis-isomer, which is the active form, exhibits less dense crystal packing compared to the trans-isomer. nih.gov This difference in packing contributes to variations in their physical properties. nih.govlongdom.org
| Property | cis-Isomer (API) | trans-Isomer | Reference |
|---|---|---|---|
| Crystal Packing | Less dense | More dense | nih.gov |
| Melting Point | Lower | Higher | nih.govlongdom.org |
| Solubility | Higher | Lower | nih.gov |
These differences in physicochemical properties are not only important for the separation of the isomers but also influence their behavior in biological systems. pharmaguideline.com The spatial arrangement of atoms in the cis-isomer is believed to be more favorable for binding to muscarinic receptors. researchgate.net
Formation of Hydrochloride and Hemihydrate Forms
Cevimeline base is a liquid at room temperature, which makes its formulation as a solid dosage form challenging. nih.gov To overcome this, it is converted into a stable crystalline solid, (+)-cevimeline hydrochloride hemihydrate. nih.gov This process involves two key steps: salt formation and hydrate (B1144303) formation.
The conversion of the cevimeline base into its hydrochloride salt is typically achieved by treating a solution of the cis-isomer with a solution of hydrogen chloride (HCl) in a suitable organic solvent. google.com A common method involves the use of isopropanol (B130326) (IPA) saturated with HCl gas. google.com The cevimeline base is dissolved in a solvent like di-isopropyl ether (DIPE), and the IPA/HCl solution is added to acidify the mixture, leading to the precipitation of cevimeline hydrochloride. google.com The resulting solid is then filtered and washed to ensure purity. google.com
Following the formation of the hydrochloride salt, the next step is the formation of the hemihydrate. This is achieved through a controlled crystallization process involving water. The anhydrous cevimeline hydrochloride is subjected to a work-up using a mixture of water, isopropanol, and n-hexane to yield the hemihydrate form. newdrugapprovals.orgportico.org The final product is a crystalline solid with a specific stoichiometry of water molecules integrated into the crystal lattice. google.com The presence of water of hydration contributes to the stability of the crystal structure.
Synthesis of Analogues and Structural Derivatives
The development of analogues and structural derivatives of cevimeline is driven by the quest for more selective and potent muscarinic agonists.
The design of new muscarinic agonists based on the cevimeline scaffold is guided by several principles aimed at enhancing subtype selectivity and efficacy. The quinuclidine core is a key structural feature that is often retained in analogues. nih.gov Early efforts focused on modifications of this core to improve potency. nih.gov
More recent strategies have shifted towards the design of bitopic ligands, which can interact with both the orthosteric binding site and an allosteric site on the muscarinic receptor. mdpi.com This approach aims to achieve greater subtype selectivity, particularly for M1 and M4 receptors, which are implicated in cognitive function. nih.govpsu.edu The synthesis of hybrids combining the pharmacophoric elements of cevimeline with other known muscarinic ligands is an active area of research. mdpi.com
| Strategy | Rationale | Example | Reference |
|---|---|---|---|
| Scaffold Hopping | To explore new chemical space while retaining key pharmacophoric features. | Replacing the quinuclidine ring with other bicyclic systems. | researchgate.net |
| Bitopic Ligand Design | To enhance subtype selectivity by targeting both orthosteric and allosteric sites. | Hybrids of cevimeline and allosteric modulators. | mdpi.com |
| Structure-Activity Relationship (SAR) Studies | To systematically modify the structure and evaluate the impact on activity. | Synthesis of a series of ester or ether analogues. | mdpi.com |
The synthesis of cevimeline analogues involves a variety of chemical transformations. The original synthesis of cevimeline itself involves the reaction of quinuclidin-3-one (B120416) with trimethylsulfoxonium iodide to form an epoxide, followed by ring-opening and cyclization with acetaldehyde. newdrugapprovals.orgportico.org
The synthesis of analogues often starts from key intermediates in the cevimeline synthesis. For example, modifications can be introduced at the methyl group of the oxathiolane ring or by replacing the oxathiolane ring with other heterocyclic systems. researchgate.net The separation of stereoisomers of the new analogues remains a critical step, often achieved through fractional crystallization or chiral chromatography. newdrugapprovals.org The exploration of green synthetic pathways, such as using clay-based catalysts, is also an emerging trend in the synthesis of related heterocyclic compounds. mdpi.com
Advanced Molecular Pharmacology and Receptor Interactions of + Cevimeline
Muscarinic Receptor Binding Kinetics and Thermodynamics
(+)-Cevimeline hydrochloride hemihydrate is a cholinergic agent that exerts its effects through direct interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.compatsnap.com As a synthetic analog of the natural alkaloid muscarine, it is classified as a direct-acting muscarinic receptor agonist. nih.govresearchgate.net Its pharmacological actions are predicated on its ability to bind to and activate these receptors, initiating a cascade of intracellular events.
Affinity and Selectivity Profiles for Muscarinic Acetylcholine Receptor Subtypes (M1, M3, M2)
(+)-Cevimeline demonstrates a distinct affinity and selectivity profile for the five subtypes of muscarinic receptors (M1-M5). It is recognized primarily as a potent agonist at the M1 and M3 receptor subtypes, with a significantly lower affinity for the M2 subtype. drugbank.comnih.govfda.gov This selectivity is crucial to its mechanism of action. The M1 and M3 receptors are predominantly coupled to the Gq/11 protein, which, upon activation, stimulates the phospholipase C pathway. kurume-u.ac.jp
Functional studies measuring the potency of cevimeline (B1668456) to elicit a response (EC₅₀ values) in cells expressing individual human muscarinic receptor subtypes have quantified this selectivity. The data indicates that cevimeline is a potent M1 agonist. nih.gov Its potency at the M3 receptor is approximately half that of the M1 receptor. In contrast, its activity at the M2 receptor is substantially lower, showing a 46-fold lower potency compared to the M1 receptor. nih.gov
Table 1: Functional Potency (EC₅₀) of (+)-Cevimeline at Human Muscarinic Receptor Subtypes
| Receptor Subtype | EC₅₀ (μM) | Relative Potency (M1 vs. Other Subtypes) |
|---|---|---|
| M1 | 0.023 | 1 |
| M2 | 1.04 | 45.2-fold lower |
| M3 | 0.048 | 2.1-fold lower |
This table presents the half-maximal effective concentration (EC₅₀) values for (+)-Cevimeline at the M1, M2, and M3 muscarinic receptor subtypes, based on data from in vitro functional assays. nih.gov A lower EC₅₀ value indicates higher potency.
Competitive and Non-Competitive Binding Mechanisms
As a direct-acting agonist, (+)-cevimeline binds to the orthosteric site of the muscarinic receptor, the same site recognized by the endogenous neurotransmitter, acetylcholine. fda.gov This mode of interaction implies a competitive binding mechanism, where cevimeline and acetylcholine directly compete for the same binding pocket on the receptor. The binding of cevimeline mimics the action of acetylcholine, leading to the conformational changes in the receptor that trigger its activation.
While detailed thermodynamic analyses of (+)-cevimeline's interaction with muscarinic receptors are not extensively available in the reviewed scientific literature, the general principles of agonist binding to G-protein coupled receptors apply. This binding is a dynamic process governed by the affinity of the ligand for the receptor and the subsequent conformational changes that lead to signal transduction.
Intracellular Signaling Cascades Evoked by Muscarinic Receptor Activation
The activation of muscarinic receptors by (+)-cevimeline initiates a well-defined series of intracellular signaling events. The specific cascades are determined by the G-protein to which the receptor subtype is coupled.
G-Protein Coupled Receptor Pathway Activation
Given its high affinity for M1 and M3 receptors, (+)-cevimeline predominantly activates the Gq family of G-proteins (specifically Gq/11). kurume-u.ac.jp Muscarinic receptors are seven-transmembrane G-protein coupled receptors (GPCRs). nih.gov Upon agonist binding, the receptor undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated heterotrimeric G-protein. This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The GTP-bound α-subunit (Gαq) then dissociates from the βγ-subunit complex and the receptor, becoming free to interact with its downstream effectors. patsnap.com
Modulation of Intracellular Calcium Dynamics (e.g., Inositol (B14025) Trisphosphate/Diacylglycerol Pathway)
The primary effector for the activated Gαq subunit is the enzyme phospholipase C (PLC). patsnap.comkurume-u.ac.jp PLC is a membrane-associated enzyme that, once activated, catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂). patsnap.comresearchgate.net This cleavage yields two critical second messengers:
Inositol 1,4,5-trisphosphate (IP₃): A water-soluble molecule that diffuses from the plasma membrane into the cytoplasm. researchgate.netbiocrick.com There, it binds to and opens IP₃ receptor-gated calcium channels located on the membrane of the endoplasmic reticulum. This action results in the rapid release of stored calcium ions (Ca²⁺) into the cytosol, leading to a sharp increase in the intracellular free calcium concentration. patsnap.commedchemexpress.com
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane. DAG functions as a second messenger by recruiting and activating protein kinase C (PKC), another key signaling protein.
This IP₃-mediated release of calcium is a pivotal event in the cellular response to cevimeline. Studies have confirmed that cevimeline treatment of digested parotid cells leads to an increase in intracellular Ca²⁺ concentration. medchemexpress.com
Downstream Signaling Pathways and Cellular Responses (in vitro)
The elevation of intracellular calcium and the activation of protein kinase C trigger a variety of downstream signaling pathways and cellular responses, which have been observed in several in vitro models. These responses are the ultimate effectors of cevimeline's pharmacological action at the cellular level.
In models relevant to salivary secretion, electron microscopy of submandibular acinar cells from Sjögren's syndrome model mice treated with cevimeline revealed a marked reduction in the number of secretory granules and an expansion of the rough endoplasmic reticulum. kurume-u.ac.jp This indicates an enhancement of protein synthesis and secretion. Furthermore, cevimeline induces the translocation of the water channel protein aquaporin-5 (AQP-5) to the apical cell membrane of these cells, a key step in facilitating water movement during saliva production. kurume-u.ac.jp
In neuronal cell lines, such as M1AChR-transfected PC12 cells, cevimeline has been shown to modulate pathways related to neurodegenerative diseases. It increases the secretion of the soluble amyloid precursor protein (αAPPs) and reduces the phosphorylation of the tau protein. nih.gov The activation of the M1 receptor by cevimeline leads to a cascade involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which ultimately influences these cellular processes. nih.gov
Table 2: Summary of Investigated In Vitro Cellular Responses to (+)-Cevimeline
| Cell/Tissue Model | Observed Cellular Response | Downstream Pathway Implication | Reference(s) |
|---|---|---|---|
| Digested Rat Parotid Cells | Increased intracellular Ca²⁺ concentration | Activation of Ca²⁺-dependent processes | medchemexpress.com |
| Submandibular Acinar Cells (SS model mice) | Reduced secretory granules, increased rough ER, translocation of AQP-5 | Enhanced protein synthesis and secretion, increased water permeability | kurume-u.ac.jp |
| M1AChR-transfected PC12 Cells | Increased secretion of soluble amyloid precursor protein (αAPPs), reduced tau phosphorylation | Modulation of APP processing and cytoskeletal protein phosphorylation via PKC/ERK | nih.gov |
| Human Salivary Glands (in vivo sample analysis) | Increased secretion rates of alpha-amylase and immunoglobulin A (IgA) | Augmentation of digestive and immune factor secretion | nih.gov |
Structure-Activity Relationships (SAR) at Muscarinic Receptors
This compound is a cholinergic agent that functions as an agonist at muscarinic acetylcholine receptors. drugbank.comdrugcentral.org Chemically, it is identified as (5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] and is a quinuclidine (B89598) derivative of acetylcholine. medchemexpress.comnih.gov Its pharmacological activity is rooted in its specific interactions with M1 and M3 muscarinic receptor subtypes, which are crucial for its therapeutic effects. drugbank.comnih.gov
The efficacy and selectivity of cevimeline as a muscarinic agonist are dictated by its distinct molecular structure. The molecule's architecture contains key pharmacophoric elements that facilitate its binding and activation of M1 and M3 receptors, which are predominantly located on exocrine glands like salivary glands. nih.govpatsnap.com
The structure of cevimeline features a rigid bicyclic quinuclidine core. This nitrogen-containing structure is believed to mimic the cationic head of the endogenous neurotransmitter acetylcholine, allowing it to interact with the orthosteric binding site of the muscarinic receptors. medchemexpress.commedchemexpress.com A crucial component is the spiro-1,3-oxathiolane ring system. This entire assembly—a spiro-quinuclidine derivative—confers the compound its specific properties. researchgate.net
Cevimeline demonstrates a potent agonistic activity at M1 receptors and, to a slightly lesser extent, at M3 and M5 receptors. nih.gov Its selectivity for M1/M3 receptors over M2/M4 subtypes is a key aspect of its pharmacological profile. nih.gov The M1 receptors are prevalent in secretory glands, and their activation leads to increased secretion. drugbank.com Similarly, M3 receptors, found on salivary glands and smooth muscles, stimulate glandular secretions upon activation. drugbank.comnih.gov The binding of cevimeline to these receptors initiates a G-protein-mediated signaling cascade, activating phospholipase C and leading to the production of inositol triphosphate (IP3). patsnap.com This process culminates in an increase in intracellular calcium levels, which drives the secretion of saliva. patsnap.com
Research has quantified the potency of cevimeline at the five human muscarinic receptor subtypes, confirming its high potency for the M1 receptor. nih.gov
Table 1: Cevimeline Potency at Human Muscarinic Receptor Subtypes
| Receptor Subtype | EC₅₀ Value (μM) |
|---|---|
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
Data sourced from Heinrich et al., as cited in a 2021 study. nih.gov
As the data indicates, cevimeline's selectivity for the M1 receptor is approximately 2-fold higher than for the M3 receptor, and significantly greater—46-fold and 57-fold—than for the M2 and M4 receptors, respectively. researchgate.netnih.gov This preferential agonism at M1 and M3 receptors underlies its primary mechanism of action.
Cevimeline has two chiral centers, leading to the possibility of multiple stereoisomers. mdpi.com The specific stereochemistry of (+)-cevimeline is integral to its efficacy and receptor selectivity. The therapeutic product is a specific stereoisomer, (+)-cis-2-methylspiro(1,3-oxathiolane-5,3'-quinuclidine) hydrochloride, hemihydrate. nih.gov The selection of a single, active enantiomer is a common strategy in drug development to create a more selective pharmacological profile and enhance the therapeutic index. nih.gov While detailed comparative studies on the potency of individual cevimeline enantiomers are not extensively reported in the provided sources, the use of a single stereoisomer, (+)-cevimeline, underscores the importance of its specific 3D configuration for optimal interaction with M1 and M3 muscarinic receptors. mdpi.com The (-)-Cevimeline hydrochloride hemihydrate enantiomer also exists and has been studied. medchemexpress.com
Cevimeline's pharmacological profile is often compared with that of pilocarpine (B147212), another muscarinic agonist used for similar indications. researchgate.net While both are cholinergic agonists, they exhibit differences in receptor affinity and clinical effects. drugcentral.orgdrugs.com
Pilocarpine acts as a non-selective parasympathomimetic with general muscarinic action. clinicaltrials.gov In contrast, cevimeline is described as having a stronger affinity for M3 muscarinic receptors located on the epithelium of lachrymal and salivary glands. researchgate.netclinicaltrials.gov This increased affinity for M3 receptors, and its relative sparing of M2 receptors, is a key differentiator from pilocarpine. researchgate.net
Studies comparing the two agents have shown that both effectively increase salivary flow. researchgate.netnih.gov However, some research indicates that cevimeline may produce a more significant or sustained increase in salivation compared to pilocarpine. researchgate.netnih.govbohrium.com One crossover clinical trial in healthy volunteers found that while both drugs increased salivary flow, cevimeline led to a significantly higher secretion at 140 and 200 minutes post-administration. researchgate.netnih.gov Another review suggested that patients using cevimeline showed a significant improvement in stimulated salivary flow compared to those using pilocarpine after three months of treatment. researchgate.net
Table 2: Comparative Profile of Cevimeline and Pilocarpine
| Feature | (+)-Cevimeline | Pilocarpine |
|---|---|---|
| Mechanism | Selective agonist at M1 and M3 muscarinic receptors. drugbank.commedchemexpress.com | Non-selective muscarinic agonist. clinicaltrials.gov |
| Receptor Affinity | Stronger affinity for M3 receptors compared to pilocarpine. researchgate.netclinicaltrials.gov | Broad muscarinic action. clinicaltrials.gov |
| Efficacy (Salivary Flow) | Some studies report greater efficacy and more sustained salivary secretion. researchgate.netnih.govbohrium.com | Effective in increasing salivary flow. jkpractitioner.com |
| Chemical Class | Quinuclidine derivative. nih.gov | Natural alkaloid. |
This table provides a summary based on available comparative data.
Another cholinergic agonist, acetylcholine, is the endogenous ligand for muscarinic receptors. Cevimeline, as a quinuclidine derivative of acetylcholine, is designed to mimic its action but with greater stability and receptor selectivity. medchemexpress.commedchemexpress.com Unlike acetylcholine, which is rapidly hydrolyzed in the body, cevimeline has a longer half-life of approximately 5 hours, allowing for a more sustained effect. nih.govtaylorandfrancis.com
Enzymatic Biotransformation and Metabolic Pathways in Vitro Studies
Identification of Involved Enzyme Systems
In vitro investigations have identified two major enzyme superfamilies responsible for the metabolism of cevimeline (B1668456): Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO).
Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4, CYP3A)
The primary metabolism of cevimeline is mediated by the cytochrome P450 system, with specific isoenzymes playing a crucial role. drugbank.comnih.govnih.gov In vitro studies using human liver microsomes have definitively identified CYP2D6 and CYP3A4 as the principal isoenzymes responsible for the oxidative metabolism of cevimeline. drugbank.comnih.govnih.govnih.gov Research has also pointed to the involvement of the broader CYP3A subfamily. nih.govnih.govtargetmol.com These enzymes are primarily involved in the sulfoxidation of the cevimeline molecule. targetmol.com It is noted that individuals with a known or suspected deficiency in CYP2D6 activity may be at a higher risk for adverse events due to altered metabolism. nih.gov However, in vitro assays have shown that cevimeline itself does not inhibit major cytochrome P450 isoenzymes, including 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4. nih.govnih.govnih.gov
Flavin-Containing Monooxygenase (FMO) Activity
In addition to the CYP450 system, in vitro studies with animal liver microsomes have indicated the involvement of the Flavin-Containing Monooxygenase (FMO) system in cevimeline's metabolism. targetmol.com Specifically, FMO has been identified as responsible for the N-oxidation pathway of the compound. targetmol.com
Characterization of Metabolic Products and Pathways
The biotransformation of cevimeline proceeds through several key pathways, including sulfoxidation, N-oxidation, and glucuronide conjugation, resulting in a variety of metabolites. drugbank.comnih.gov After a single oral administration of radiolabeled cevimeline, approximately 86.7% of the dose was recovered in the urine within 24 hours, comprising the parent compound and its various metabolites. nih.govnih.gov
Sulfoxidation Pathways (cis- and trans-Sulfoxides)
The most significant metabolic pathway for cevimeline is sulfoxidation, which is catalyzed by CYP2D6 and CYP3A4. drugbank.comtargetmol.com This process leads to the formation of two major metabolites: cevimeline cis-sulfoxide and cevimeline trans-sulfoxide. drugbank.comnih.gov Together, these sulfoxide (B87167) metabolites account for approximately 44.5% of an administered dose. drugbank.comnih.govnih.govnih.gov Analysis of urine collected over 24 hours showed that cevimeline trans-sulfoxide represented 35.8% of the recovered dose, while cevimeline cis-sulfoxide accounted for 8.7%. nih.gov
N-Oxidation Pathways
A secondary oxidative pathway involves the FMO system, which catalyzes the N-oxidation of the quinuclidine (B89598) ring nitrogen. targetmol.com This results in the formation of cevimeline N-oxide. nih.govnih.gov This metabolite is formed in smaller quantities, accounting for approximately 4% of the administered dose. drugbank.comnih.govnih.govnih.gov
Glucuronidation Conjugation
Cevimeline and its primary metabolites undergo Phase II conjugation reactions, specifically glucuronidation. drugbank.com A significant portion of the parent cevimeline molecule is directly conjugated with glucuronic acid, accounting for about 22.3% of the dose. drugbank.comnih.govnih.govnih.gov Furthermore, the trans-sulfoxide metabolite also undergoes subsequent glucuronidation. drugbank.comnih.govnih.gov This secondary conjugation pathway accounts for approximately 8% of the initial dose. drugbank.comnih.govnih.govnih.gov
Interactive Data Tables
Table 1: Enzyme Systems Involved in Cevimeline Metabolism (In Vitro)
| Enzyme System | Specific Isoenzyme(s) | Metabolic Pathway |
|---|---|---|
| Cytochrome P450 | CYP2D6, CYP3A4, CYP3A | Sulfoxidation drugbank.comnih.govnih.govtargetmol.com |
Table 2: Major Metabolites of Cevimeline and Their Formation Pathways
| Metabolite | Metabolic Pathway | % of Administered Dose |
|---|---|---|
| Cevimeline trans-sulfoxide | Sulfoxidation drugbank.comnih.gov | 35.8% (in 24h urine) nih.gov |
| Cevimeline cis-sulfoxide | Sulfoxidation drugbank.comnih.gov | 8.7% (in 24h urine) nih.gov |
| Cevimeline N-oxide | N-Oxidation nih.govnih.gov | ~4% drugbank.comnih.govnih.govnih.gov |
| Cevimeline glucuronide | Glucuronidation drugbank.comnih.gov | ~22.3% drugbank.comnih.govnih.govnih.gov |
| trans-Sulfoxide glucuronide | Sulfoxidation followed by Glucuronidation drugbank.comnih.gov | ~8% drugbank.comnih.govnih.govnih.gov |
Species-Specific Metabolic Profiles (in vitro preclinical models)
In vitro studies using preclinical models have revealed notable species-specific differences in the metabolism of cevimeline. These differences are critical for the appropriate selection of animal models for non-clinical safety studies and for the extrapolation of animal data to humans.
In vitro investigations utilizing liver microsomes from different species have demonstrated distinct metabolic profiles for cevimeline. A significant species difference has been observed between rats (rodent) and dogs (non-rodent) in the metabolic pathways of the compound. nih.gov
In rat liver microsomes, the metabolism of cevimeline leads to the formation of both S-oxidized and N-oxidized metabolites. nih.gov The sulfoxidation is primarily mediated by cytochrome P450 (CYP) enzymes, with further studies identifying CYP2D and CYP3A as the main isozymes responsible for this pathway in rats. nih.gov Conversely, the N-oxidation pathway is catalyzed by flavin-containing monooxygenase (FMO). nih.gov
In contrast, the metabolism of cevimeline in dog liver microsomes results predominantly in the formation of the N-oxidized metabolite, with the S-oxidized metabolites being minor or absent. nih.gov Similar to rats, the N-oxidation in dogs is also mediated by FMO. nih.gov This highlights a significant divergence in the contribution of CYP-mediated metabolism of cevimeline between these two species.
| Species | Major Metabolites Observed | Primary Enzymes Involved |
|---|---|---|
| Rat (Rodent) | S-oxidized and N-oxidized metabolites nih.gov | CYP2D, CYP3A (for Sulfoxidation), FMO (for N-oxidation) nih.gov |
| Dog (Non-Rodent) | N-oxidized metabolite nih.gov | FMO (for N-oxidation) nih.gov |
In vitro studies have also pointed towards gender-dependent differences in the metabolism of cevimeline, particularly in rats. A noticeable sex difference in the pharmacokinetics of cevimeline has been reported in rats, which is not observed in dogs. nih.gov These in vivo observations are supported by in vitro findings in rat liver microsomes.
While specific quantitative data from in vitro studies detailing the differences in metabolite formation between male and female rat liver microsomes are not extensively published, the observed in vivo pharmacokinetic differences suggest that the expression and/or activity of the metabolizing enzymes, likely CYP2D and CYP3A, differ between sexes in this species. nih.gov Such gender-based metabolic disparities are a recognized phenomenon in rats, where the expression of certain CYP enzymes is known to be sex-specific. europa.eu
| Gender | Observed in vitro Metabolic Difference | Implication |
|---|---|---|
| Male vs. Female | Differences in pharmacokinetic profiles observed in vivo, suggesting differential metabolism in vitro. nih.gov | Potential for sex-specific differences in the rate of metabolism by CYP2D and CYP3A in rat liver microsomes. nih.gov |
Enzyme Inhibition and Induction Profiles (in vitro)
The potential of (+)-Cevimeline hydrochloride hemihydrate to act as an inhibitor or inducer of drug-metabolizing enzymes is a critical aspect of its preclinical evaluation. In vitro assays are employed to assess these possibilities and to predict the likelihood of drug-drug interactions.
Based on available data, cevimeline does not appear to be a significant inhibitor of major cytochrome P450 isozymes. It has been reported that cevimeline does not inhibit CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov The determination of inhibitory potential is typically conducted through in vitro incubation assays using human liver microsomes and specific probe substrates for each CYP isoform. In these assays, various concentrations of the test compound are co-incubated with a probe substrate, and the formation of the substrate's metabolite is measured. A decrease in metabolite formation indicates inhibition, and from this data, an IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be calculated.
Regarding enzyme induction, there is no readily available evidence from in vitro studies to suggest that cevimeline is an inducer of cytochrome P450 enzymes. Induction studies are typically performed using primary human hepatocytes. These cells are treated with the test compound for a period, after which the expression (mRNA levels) and/or activity of CYP enzymes are measured. An increase in enzyme expression or activity compared to a vehicle control would indicate an induction potential.
| Enzyme Interaction | Finding | Methodology |
|---|---|---|
| CYP Inhibition | No inhibition observed for CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov | In vitro incubation with human liver microsomes and isoform-specific probe substrates. |
| CYP Induction | No significant induction reported in available literature. | Typically assessed using primary human hepatocytes by measuring changes in mRNA expression and enzyme activity. |
Formulation Science and in Vitro Delivery System Characterization
Design and Development of Specialized Drug Delivery Systems
The development of alternative oral dosage forms for (+)-Cevimeline hydrochloride hemihydrate has been driven by the need for more patient-friendly options. primescholars.com Orally dissolving films and mouth-dissolving tablets have been a central focus, as they disintegrate or dissolve rapidly in the oral cavity. impactfactor.orgresearchgate.net
Oral film formulations of this compound are typically developed using the solvent casting method. impactfactor.orgwjpmr.comwjpmr.com This technique involves dissolving the drug and formulation excipients in a solvent, casting the solution onto a substrate, and allowing the solvent to evaporate, leaving a thin film. impactfactor.orgresearchgate.net
Critical process parameters and formulation components are carefully selected to achieve desired film properties. The choice of a film-forming polymer is crucial. wjpmr.com Studies have investigated various polymers, including Hydroxypropyl Methylcellulose (HPMC) E5 and E15, Polyvinyl Alcohol (PVA), Sodium Carboxymethyl Cellulose (B213188), and Polyvinyl Pyrrolidone (PVP K30). impactfactor.orgwjpmr.comresearchgate.net HPMC E15 has been noted for its good film-forming properties and ability to produce films with satisfactory disintegration times and folding endurance. wjpmr.comresearchgate.net In contrast, HPMC E5 may form films that are too thin with low folding endurance. wjpmr.comresearchgate.net Formulations with PVP K30 have demonstrated enhanced solubility and rapid dissolution rates. impactfactor.orgresearchgate.net
Plasticizers, such as Polyethylene Glycol (PEG 400 and PEG 600), are incorporated to improve the flexibility of the films. impactfactor.orgwjpmr.comwjpmr.com Other excipients include saliva-stimulating agents like citric acid and sweeteners to improve palatability. impactfactor.orgresearchgate.netwjpmr.com The concentration of these components is a critical factor; for example, HPMC E15 concentrations above 4% w/v can result in sticky and overly thick films, while PEG 400 levels below 0.4% w/v may lead to low flexibility. wjpmr.com
Table 1: Example Composition of this compound Oral Film Formulations
| Ingredient | Role | Example Concentration | Source(s) |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 30 mg per film | wjpmr.com |
| HPMC E15 | Film-Forming Agent | 2-3% w/v | wjpmr.comresearchgate.net |
| PVP K30 | Film-Forming Agent | 80-100 mg | impactfactor.orgresearchgate.net |
| PEG 400 / PEG 600 | Plasticizer | 0.4-0.8% w/v | impactfactor.orgresearchgate.netwjpmr.com |
| Citric Acid | Saliva Stimulating Agent | 1.5 mg | impactfactor.orgresearchgate.net |
| Sodium Starch Glycolate | Superdisintegrant | As required | impactfactor.orgresearchgate.net |
| Tween 80 | Surfactant | As required | wjpmr.comwjpmr.com |
Note: This table is illustrative. Concentrations and specific ingredients vary between different research formulations.
For this compound, mouth dissolving tablets (MDTs) are commonly prepared using the direct compression method. primescholars.comprimescholars.com This approach is cost-effective and involves blending the drug with excipients and compressing the mixture into tablets. researchgate.net
The selection of excipients is critical for achieving rapid disintegration and satisfactory mechanical strength. primescholars.comprimescholars.com Superdisintegrants are key components, with studies evaluating crospovidone, sodium starch glycolate, and croscarmellose sodium. primescholars.comprimescholars.com Crospovidone has shown particular efficacy, with one study identifying it as the optimal superdisintegrant at a concentration of 8 mg per tablet, resulting in a disintegration time of just 8 seconds. primescholars.com
Diluents and binders such as mannitol (B672) (e.g., Pearlitol SD 200) and microcrystalline cellulose (e.g., Avicel 102) are used to ensure tablet integrity and aid in the manufacturing process. primescholars.comprimescholars.com The ratio of these excipients can influence tablet properties; a 10:1 ratio of mannitol to microcrystalline cellulose was found to be effective in one study. primescholars.com Lubricants like magnesium stearate (B1226849) and talc (B1216) are also included to facilitate the tablet compression process. primescholars.com
Table 2: Excipients Used in this compound MDT Formulations
| Excipient | Role | Example(s) | Source(s) |
|---|---|---|---|
| Crospovidone | Superdisintegrant | - | primescholars.comprimescholars.com |
| Sodium Starch Glycolate | Superdisintegrant | - | primescholars.comprimescholars.com |
| Croscarmellose Sodium | Superdisintegrant | - | primescholars.comprimescholars.com |
| Mannitol | Diluent | Pearlitol SD 200 | primescholars.comprimescholars.com |
| Microcrystalline Cellulose | Diluent / Binder | Avicel 102 | primescholars.comprimescholars.com |
| Magnesium Stearate | Lubricant | - | primescholars.com |
Physicochemical Characterization of Formulated Systems (In Vitro)
The in vitro performance of these specialized delivery systems is assessed through a variety of physicochemical tests to ensure they meet the required quality attributes before any potential clinical evaluation.
In vitro dissolution studies are essential for predicting the in vivo performance of the dosage form. For both oral films and MDTs of this compound, these tests are typically performed using a USP Type I (Basket) apparatus. wjpmr.com The standard dissolution medium is 900 mL of a pH 6.8 phosphate (B84403) buffer, maintained at 37 ± 1°C with a stirring speed of 50 rpm. wjpmr.com Samples are withdrawn at predetermined time intervals and analyzed spectrophotometrically, often at a wavelength of 206.5 nm or 207 nm, to determine the concentration of the dissolved drug. wjpmr.comprimescholars.com
The dissolution profiles demonstrate the rapid drug release characteristics of these formulations. For instance, an optimized oral film formulation containing PVP K30 released 99.91% of the drug within 5 minutes. impactfactor.orgresearchgate.net Another optimized oral film (formulation F5) showed approximately 99.90% drug release within 10 minutes. wjpmr.comwjpmr.comresearchgate.net Similarly, optimized MDTs (formulation D4) achieved 98% drug release within 30 minutes. primescholars.com
Table 3: In Vitro Dissolution and Disintegration Data for Optimized Formulations
| Formulation Type | Optimized Formulation ID | Key Polymer/Excipient | Disintegration Time | % Drug Release | Time for Release | Source(s) |
|---|---|---|---|---|---|---|
| Oral Film | C11 | PVP K30 | < 5 min | 99.91% | 5 min | impactfactor.orgresearchgate.net |
| Oral Film | F5 | HPMC E15 | 23.66 sec | 99.90% | 10 min | wjpmr.comwjpmr.comresearchgate.net |
| Mouth Dissolving Tablet | A4 | Crospovidone | 8 sec | 96% | 30 min | primescholars.com |
Disintegration time is a critical quality attribute for orally dissolving dosage forms. For oral films, the test is often conducted by placing a film of a specific size (e.g., 2 x 2 cm²) in a petri dish containing a small volume (e.g., 10 mL) of pH 6.8 phosphate buffer. wjpmr.com The time taken for the film to break or completely disintegrate is recorded. wjpmr.com Studies report disintegration times for optimized films to be as low as 10 to 24 seconds. researchgate.netwjpmr.comwjpmr.com
For MDTs, the disintegration test measures the breakdown of the tablet into smaller particles. primescholars.com The wetting time of MDTs, an indicator of the water uptake by the superdisintegrant, is measured by placing the tablet on a folded circular tissue paper wetted with a colored dye solution and recording the time for the color to reach the upper surface of the tablet. primescholars.com An optimized MDT formulation demonstrated a disintegration time of only 8 seconds. primescholars.com
The mechanical properties of oral films are crucial for ensuring their physical integrity during manufacturing, packaging, and handling. nih.gov
Folding endurance is determined by repeatedly folding a film at the same place until it breaks. impactfactor.orgresearchgate.net This property is highly dependent on the type and concentration of the polymer and plasticizer used. wjpmr.com For this compound films, reported folding endurance values range from 99 to over 140 folds. impactfactor.orgwjpmr.com Films made with HPMC E15 generally show good folding endurance. wjpmr.comresearchgate.net
Tensile strength measures the stress a film can withstand before breaking. While detailed tensile strength values for specific this compound film formulations are not always explicitly quantified in the provided context, studies indicate that films prepared with PVP K30 exhibit good tensile strength. impactfactor.orgresearchgate.net The test generally involves measuring the force required to break the film and the elongation before the break. wjpmr.comnih.gov
Table 4: Mechanical Properties of this compound Oral Films
| Formulation ID (if specified) | Key Polymer | Folding Endurance (folds) | Tensile Strength | Source(s) |
|---|---|---|---|---|
| C1-C12 | Various (Na CMC, HPMC E5, PVA, PVP K30) | 99 - 104 | Noted as good, especially for PVP K30 films | impactfactor.org |
| F1 | HPMC E15 | 149 | - | wjpmr.com |
| F2 | HPMC E15 | 142 | - | wjpmr.com |
Bio-relevant Dissolution and Permeation Models (In Vitro)
In vitro dissolution and permeation models are used to predict the in vivo performance of a drug formulation. These tests are conducted in conditions that simulate the physiological environment.
For cevimeline (B1668456) hydrochloride, in vitro dissolution studies have been performed on various formulations, including orally dissolving films and mouth-dissolving tablets. wjpmr.comprimescholars.com These tests are often carried out using a USP Type I (Basket) or Type II (Paddle) apparatus. wjpmr.com A common dissolution medium is a pH 6.8 phosphate buffer, which mimics the pH of saliva and the upper gastrointestinal tract. wjpmr.comresearchgate.net In one study, the dissolution of an orally dissolving film was tested in 900 ml of pH 6.8 phosphate buffer at 37 ± 1°C with a stirring speed of 50 rpm. wjpmr.com The concentration of the released drug is typically measured spectrophotometrically. wjpmr.com
In vitro permeation studies, which assess the ability of a drug to pass through a biological membrane, have also been conducted for cevimeline HCl formulations. Franz diffusion cells are frequently used for these experiments. researchgate.net The study of fast-dissolving oral films of cevimeline HCl utilized Franz diffusion cells with a phosphate buffer at pH 6.8 to evaluate in vitro diffusion. researchgate.net Such models provide insight into the drug's potential for absorption through the oral mucosa. researchgate.net
Table 3: Example of In Vitro Dissolution Data for Cevimeline HCl Fast-Dissolving Films This table is interactive. Users can sort and filter the data.
| Formulation Code | Polymer Used | % Drug Release at 5 min | % Drug Release at 10 min | Reference |
|---|---|---|---|---|
| C11 | PVP K30 | 99.91 | - | researchgate.net |
| F5 | Not Specified | 93.85 | - | researchgate.net |
| Optimized Batch | HPMC E15 / PEG 400 | - | 98.72 | wjpmr.com |
Preclinical Pharmacological Investigations Cellular and Tissue Level in Vitro
Cell-Based Assays for Receptor Activation and Signal Transduction
Cell-based assays are fundamental in characterizing the pharmacological activity of a compound by observing its effects on living cells, particularly its ability to activate specific receptors and trigger downstream signaling pathways.
Intracellular Calcium Flux Assays in Cultured Cells
Intracellular calcium (Ca²⁺) mobilization is a critical second messenger signaling event following the activation of Gq-coupled G protein-coupled receptors (GPCRs), such as the M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govgrantome.com Assays measuring changes in intracellular Ca²⁺ concentration are therefore a key method for determining the agonist activity of compounds like cevimeline (B1668456). These assays typically employ cultured cells, such as Chinese Hamster Ovary (CHO) cells, which have been genetically modified to express a specific human muscarinic receptor subtype. nih.gov The cells are loaded with a fluorescent Ca²⁺ indicator dye, which increases in fluorescence intensity upon binding to calcium. nih.gov Activation of the receptor by an agonist leads to the release of Ca²⁺ from intracellular stores, resulting in a detectable change in fluorescence. researchgate.netinnoprot.com
In vitro studies using this methodology have provided significant insights into cevimeline's activity. In CHO cells stably transfected with the human M1 muscarinic receptor gene, cevimeline was shown to be a potent agonist, effectively stimulating an increase in intracellular Ca²⁺ levels. nih.gov Similarly, activation of the M3 receptor subtype by muscarinic agonists is known to be mediated by the phospholipase C–IP3 pathway, which triggers the release of intracellular calcium. plos.org Studies comparing various muscarinic agonists in transfected CHO cells revealed that cevimeline, along with carbachol, potently and effectively increased intracellular Ca²⁺ concentrations in cells expressing M1, M3, and M5 receptor subtypes. nih.gov This confirms that cevimeline's mechanism of action involves the direct activation of these specific receptor subtypes, leading to a robust calcium signaling cascade.
Reporter Gene Assays for Receptor Activity
Reporter gene assays are another powerful in vitro tool used to screen and characterize compounds that modulate receptor activity. In this type of assay, cells are engineered to contain a "reporter gene" linked to a regulatory DNA sequence that is controlled by the receptor of interest. The reporter gene codes for an easily measurable protein, such as luciferase or β-lactamase. grantome.comnih.gov When a compound activates the receptor, it initiates a signaling cascade that ultimately leads to the expression of the reporter gene. The amount of reporter protein produced, which can be quantified by luminescence or fluorescence, is proportional to the level of receptor activation. grantome.com
While specific studies detailing the use of reporter gene assays for the primary characterization of cevimeline are not prominently featured in the reviewed literature, this technique is a standard method for assessing the functional activity of ligands at muscarinic receptors. nih.gov For instance, fluorescence reporter assays have been used to investigate the structure and function of muscarinic receptors themselves, such as identifying internal ribosome entry sites (IRES) within the M2 receptor gene. nih.gov Given that cevimeline is a known agonist at M1 and M3 receptors, reporter gene assays provide a robust, high-throughput platform to quantify its agonist efficacy and potency at these specific subtypes and to screen for activity at other receptors.
Isolated Tissue and Organ Bath Studies
These ex vivo studies use tissues or organs kept viable in a controlled environment to examine the physiological response to a pharmacological agent, bridging the gap between cellular assays and in vivo studies.
Assessment of Smooth Muscle Contraction (e.g., gastrointestinal, urinary tract)
Cevimeline's action as a muscarinic agonist translates to direct effects on smooth muscle tone. The activation of M3 muscarinic receptors, which are abundantly expressed in the smooth muscle of the gastrointestinal and urinary tracts, leads to muscle contraction. nih.govairitilibrary.com In vitro organ bath studies, where strips of smooth muscle are suspended in a physiological solution, allow for the direct measurement of contractile force upon the addition of a compound. mdpi.com
Studies using isolated rat tracheal smooth muscle have investigated the effects of cevimeline. Interestingly, at higher concentrations (10⁻⁶ M and above), cevimeline elicited a relaxation response against contractions induced by methacholine, suggesting a potential anti-cholinergic effect at high doses in this specific tissue. mdpi.com However, its primary and well-established effect at therapeutic concentrations is the stimulation of smooth muscle contraction in the gut and bladder, which is a direct consequence of its agonist activity at M3 receptors. nih.gov This pro-contractile effect is a hallmark of its parasympathomimetic activity.
Exocrine Gland Secretion Studies (e.g., salivary gland slices)
The primary therapeutic application of cevimeline is based on its ability to stimulate exocrine gland secretion. In vitro studies using isolated salivary gland tissues or slices are crucial for elucidating the mechanisms behind this effect. A key protein involved in saliva secretion is aquaporin-5 (AQP5), a water channel located in the apical membrane of salivary acinar cells. nih.govjst.go.jp The translocation of AQP5 to the cell membrane is essential for water movement and the production of saliva. jst.go.jpkurume-u.ac.jp
In vitro research has shown that cevimeline has a profound and long-lasting effect on AQP5. Studies on rat parotid glands demonstrated that cevimeline induced a sustained increase in the amount of AQP5 at the apical plasma membrane. jst.go.jpnih.gov This effect was notably more prolonged than that observed with other muscarinic agonists like acetylcholine and pilocarpine (B147212). jst.go.jp This long-acting effect on AQP5 trafficking is believed to contribute significantly to cevimeline's durable salivation effect. jst.go.jpnih.gov Furthermore, ultrastructural studies using electron microscopy on salivary glands from Sjögren's syndrome model mice treated with cevimeline revealed a marked reduction in secretory granules and an expansion of the rough endoplasmic reticulum, indicating an enhancement of both the secretion and production of saliva. nih.gov
Table 1: In Vitro Effects of Muscarinic Agonists on Salivary Gland Components
| Compound | Target Receptor(s) | In Vitro Effect on Salivary Glands | Duration of Action |
|---|---|---|---|
| (+)-Cevimeline | M1, M3 | Induces long-lasting increase and normalized localization of Aquaporin-5 (AQP5) in acinar cells. jst.go.jpnih.gov | Long-lasting nih.gov |
| Acetylcholine | Non-selective | Induces transient increase in AQP5. jst.go.jp | Transient |
| Pilocarpine | Non-selective (M3 preference) jst.go.jp | Stimulates secretion from residual acinar cells; transiently increases AQP5. jst.go.jp | Short |
| Carbachol | Non-selective | Induces signal responses in cells transfected with M1, M2, M3, and M5 receptors. nih.gov | N/A |
Receptor Localization and Expression Studies (in vitro)
Understanding the precise location and expression levels of target receptors within tissues is critical for interpreting a drug's pharmacological effects. In vitro techniques like immunohistochemistry and autoradiography on tissue sections are used to visualize receptor distribution.
Cevimeline primarily targets M1 and M3 muscarinic receptors. In vitro studies have confirmed the localization of these receptors in relevant tissues. For example, M3 receptors are known to be present on the membranes of salivary gland cells. jst.go.jp Immunohistochemical studies in the human colon have shown that M1 receptors are abundant on myenteric and submucosal nerve cells, while M3 receptors are highly expressed in the circular and longitudinal muscle layers and on some myenteric nerve cells. airitilibrary.com This distribution is consistent with the observed effects of muscarinic agonists on gut motility and secretion.
Of particular importance are studies on Sjögren's syndrome (SS) model mice, which have shown that the localization of AQP5 in salivary gland acinar cells is disordered. jst.go.jpnih.gov In these models, AQP5 is found not only in the apical cell membrane but also diffusely in the cytoplasm. nih.gov In vitro treatment with cevimeline has been shown to correct this mislocalization, causing AQP5 to be predominantly redistributed to the apical domain of the acinar cells. jst.go.jpnih.gov This finding demonstrates that cevimeline not only stimulates the receptor but also helps to normalize the cellular machinery essential for secretion in a pathological state.
Table 2: Receptor Selectivity Profile of Cevimeline
| Receptor Subtype | EC₅₀ (μM) |
|---|---|
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
Data derived from in vitro functional assays, showing the concentration required for 50% of maximal effect. Lower values indicate higher potency. Source:
Immunohistochemistry and Immunofluorescence in Cell Lines
In vitro studies utilizing immunocytochemistry and immunofluorescence to specifically visualize muscarinic M1 and M3 receptors in cell lines following direct treatment with (+)-Cevimeline hydrochloride hemihydrate are not extensively detailed in the currently available scientific literature. However, related research using immunohistochemistry on tissue models provides insights into the cellular-level effects of cevimeline.
One such study investigated the effects of cevimeline on the localization of aquaporin-5 (AQP-5), a water channel protein crucial for saliva production, in the salivary glands of a Sjögren's syndrome (SS) mouse model. nih.gov In the SS model mice, which mimic the conditions of the human autoimmune disease, the localization of AQP-5 was found to be disordered, with expression observed in the cytoplasm of acinar cells in addition to the apical and lateral cell membranes. nih.gov Following oral administration of cevimeline, immunohistochemical analysis revealed a normalization of AQP-5 localization, with the protein being predominantly found in the apical domains of the acinar cells. nih.gov This finding suggests that cevimeline can correct the mislocalization of key proteins involved in salivary secretion at a cellular level.
Electron microscopy of the submandibular acinar cells in this study further revealed that cevimeline administration led to a significant decrease in the number of secretory granules and an expansion of the rough endoplasmic reticulum and intercellular gaps. nih.gov These ultrastructural changes are indicative of enhanced protein synthesis and secretion, providing a morphological basis for the drug's secretagogue action. nih.gov
While these findings are from tissue sections rather than cultured cell lines and focus on a downstream effector protein (AQP-5) rather than the muscarinic receptors themselves, they provide valuable evidence of cevimeline's ability to modulate cellular protein trafficking and morphology, which is fundamental to its therapeutic effect. The study underscores the utility of immunolabeling techniques in elucidating the compound's mechanism of action at a subcellular level.
Further research employing immunocytochemistry and immunofluorescence on cell lines stably expressing M1 and M3 receptors, such as Chinese Hamster Ovary (CHO) or human neuroblastoma SH-SY5Y cells, would be beneficial. Such studies could directly visualize receptor internalization, trafficking, and density on the cell surface in response to cevimeline treatment, providing more direct evidence of its interaction with its target receptors at the cellular level.
Quantitative Receptor Expression Analysis (e.g., Western Blot, qPCR)
Quantitative analysis of the functional potency and selectivity of this compound at muscarinic acetylcholine receptors (mAChRs) has been a key area of preclinical investigation. While specific studies detailing changes in M1 and M3 receptor protein or mRNA levels (via Western Blot or qPCR) in cell lines following cevimeline treatment are not prominently available, functional assays have established its profile as a potent and selective agonist.
A pivotal in vitro study determined the functional potency of cevimeline at all five human muscarinic receptor subtypes (M1-M5). nih.gov The half-maximal effective concentration (EC50) values were established, confirming that cevimeline is a potent agonist with the highest affinity for the M1 receptor, followed by the M3 and M5 receptors. nih.gov Its selectivity for M1 and M3 receptors is significantly higher than for M2 and M4 receptors. nih.gov
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
| Data from Heinrich et al., as cited in Kuca, K. et al. (2021). nih.gov |
This pharmacological profile is consistent with cevimeline's known mechanism of action, which involves the activation of M1 and M3 receptors. drugbank.com The M1 receptors are abundant in secretory glands, and their stimulation leads to increased secretion. drugbank.com Similarly, M3 receptors, located on smooth muscles and in various glands, promote glandular secretions and smooth muscle contraction upon activation. drugbank.com
While direct quantification of receptor expression changes in response to cevimeline is a subject for further research, studies on various cell lines have established the presence of the target receptors. For instance, the human neuroblastoma cell line SH-SY5Y has been shown to express M1 and M3 receptor subtypes. researchgate.net Similarly, cell lines like CHO have been genetically engineered to stably express specific muscarinic receptor subtypes, such as M1 or M3, and are used in functional assays. thermofisher.commoleculardevices.com These cell lines represent valid in vitro systems for future studies, including Western blot and qPCR analyses, to investigate whether prolonged exposure to cevimeline alters the expression levels of its target receptors.
Advanced Computational and Structural Biology Studies
Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions
Molecular docking and dynamics simulations are pivotal computational techniques used to predict and analyze the binding of a ligand to its receptor at an atomic level. These methods are instrumental in understanding the structural basis of drug action and selectivity.
Binding Modes and Energetics with Muscarinic Receptors
(+)-Cevimeline acts as a selective agonist for M1 and M3 muscarinic acetylcholine (B1216132) receptors. nih.gov Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, are essential to elucidate the specific interactions that govern this selectivity. While detailed, publicly available docking studies specifically for (+)-Cevimeline are limited, the general principles of muscarinic agonist binding provide a framework for understanding its interaction.
The binding of muscarinic agonists like (+)-Cevimeline to the orthosteric site of muscarinic receptors is primarily driven by interactions with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), which forms a salt bridge with the protonated nitrogen of the agonist's quinuclidine (B89598) core. researchgate.net Additionally, a network of hydrogen bonds and hydrophobic interactions with aromatic residues in the binding pocket, often referred to as the "aromatic cage," further stabilizes the ligand-receptor complex. researchgate.net The spirocyclic oxathiolane ring of (+)-Cevimeline likely engages in specific hydrophobic and van der Waals interactions within the binding pocket, contributing to its affinity and subtype selectivity.
Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can provide a more dynamic picture of the binding process and the stability of the receptor-ligand complex. nih.govelsevierpure.com For muscarinic receptors, MD simulations can reveal how the binding of an agonist like (+)-Cevimeline induces conformational changes in the receptor, leading to its activation and the initiation of downstream signaling pathways. nih.govelsevierpure.com These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity of the ligand for the receptor.
Conformational Analysis of (+)-Cevimeline in Receptor Binding Sites
The conformational flexibility of a ligand is a critical determinant of its binding affinity and biological activity. Conformational analysis of (+)-Cevimeline within the muscarinic receptor binding site is crucial for understanding how its specific three-dimensional structure contributes to its agonist properties.
Upon binding, (+)-Cevimeline is expected to adopt a specific low-energy conformation that maximizes its favorable interactions with the receptor. The quinuclidine core of cevimeline (B1668456) is a rigid bicyclic system, which limits its conformational freedom. However, the spirocyclic oxathiolane ring introduces some degree of flexibility. Computational methods such as conformational search algorithms can be employed to identify the most stable conformations of (+)-Cevimeline in the context of the receptor's binding pocket.
The stereochemistry of cevimeline is also a key factor in its interaction with the chiral environment of the receptor binding site. The "(+)" designation indicates a specific enantiomer of cevimeline, and it is this specific stereoisomer that is responsible for its pharmacological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Prediction of Binding Affinity and Agonistic Potency
While specific QSAR models exclusively developed for (+)-Cevimeline and its close analogues are not widely reported in public literature, the principles of QSAR can be applied to understand the structural features that govern its activity. By analyzing a dataset of muscarinic agonists with known binding affinities (often expressed as Ki or IC50 values) or functional potencies (EC50 values), QSAR models can be built using various molecular descriptors. These descriptors quantify different aspects of a molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features.
Experimental data indicates that cevimeline exhibits selectivity for M1 and M3 receptors over M2, M4, and M5 subtypes.
| Muscarinic Receptor Subtype | EC50 (μM) |
|---|---|
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
This data can serve as a basis for developing QSAR models to predict the agonistic potency of new compounds.
Design of Novel Analogues through Computational Approaches
A primary application of QSAR and other computational methods is the rational design of novel analogues with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. By understanding the key structural features that contribute to the desired biological activity, medicinal chemists can use computational tools to design new molecules based on the cevimeline scaffold.
For instance, modifications to the spirocyclic oxathiolane ring or the quinuclidine core could be explored computationally to predict their impact on binding affinity and selectivity for different muscarinic receptor subtypes. Techniques such as free-energy perturbation (FEP) or thermodynamic integration (TI) can be used in conjunction with molecular dynamics simulations to more accurately predict the binding affinities of designed analogues.
Chemoinformatics and Network Pharmacology Approaches
Chemoinformatics and network pharmacology are emerging fields that utilize computational tools to analyze large datasets of chemical and biological information, providing a systems-level understanding of drug action.
A chemoinformatics analysis of (+)-Cevimeline would involve the calculation of a wide range of molecular descriptors to characterize its physicochemical and structural properties. This information can be used to compare cevimeline to other known muscarinic agonists and to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Q & A
Basic Research Questions
Q. What experimental models are appropriate for evaluating the cholinergic activity of (+)-Cevimeline hydrochloride hemihydrate in preclinical studies?
- Methodological Answer :
- In vitro models : Use isolated guinea pig ileum and trachea to measure contractile responses. EC50 values of 3.5 μM (ileum) and 3 μM (trachea) confirm M1/M3 receptor agonism .
- In vivo models : Administer doses of 3–30 mg/kg in rodents to assess saliva/tear secretion via direct stimulation of muscarinic receptors. Monitor dose-dependent secretory responses and receptor specificity using selective antagonists .
- Key controls : Include atropine (non-selective muscarinic antagonist) to validate receptor-mediated effects.
Q. How can researchers ensure compound stability during storage and experimental use?
- Methodological Answer :
- Storage : Prepare stock solutions in DMSO or water (40 mg/mL) and store at -20°C. Avoid freeze-thaw cycles beyond six months for -80°C stocks or one month for -20°C .
- Solubility optimization : Pre-warm solutions to 37°C with sonication to enhance dissolution. Verify purity (>98%) via HPLC before use, especially for long-term studies .
Q. What methodological considerations are critical for receptor selectivity assays?
- Methodological Answer :
- Binding assays : Compare affinity for M1–M5 receptor subtypes using radiolabeled ligands (e.g., [³H]-N-methylscopolamine). Higher M1/M3 selectivity is indicated by lower EC50 values (e.g., 3 μM) compared to other subtypes .
- Functional assays : Use tissue-specific models (e.g., trachea for M3, ileum for M1) and subtype-selective antagonists (e.g., pirenzepine for M1) to isolate responses .
Advanced Research Questions
Q. How can computational modeling predict the stability of this compound and its impact on pharmacological activity?
- Methodological Answer :
- Hydrate modeling : Apply density functional theory (DFT) to study dehydration kinetics and hydrate-solvate transitions. Periodic calculations can clarify differences in NMR spectra and dehydration susceptibility .
- Molecular dynamics : Simulate interactions between the hemihydrate form and muscarinic receptors to assess conformational stability and binding affinity .
Q. How should researchers address discrepancies in EC50 values across in vitro and in vivo models?
- Methodological Answer :
- Data normalization : Account for tissue-specific receptor density (e.g., higher M3 expression in trachea) and assay conditions (e.g., buffer composition).
- Pharmacokinetic (PK) adjustments : Adjust in vitro EC50 values using allometric scaling for protein binding and tissue distribution. Validate with in vivo PK/PD models to reconcile dose-response differences .
Q. What are best practices for extrapolating in vitro EC50 data to in vivo dosing regimens?
- Methodological Answer :
- IVIVE (In Vitro-In Vivo Extrapolation) : Incorporate clearance rates (e.g., hepatic CYP metabolism) and bioavailability from rodent pharmacokinetic studies.
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to predict salivary/tear secretion thresholds. For example, 3 mg/kg in rodents translates to human-equivalent doses adjusted for body surface area .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s M1 vs. M3 receptor selectivity?
- Methodological Answer :
- Receptor profiling : Use transfected cell lines expressing individual muscarinic subtypes (M1–M5) to measure cAMP or calcium signaling. Discrepancies may arise from tissue-specific post-translational modifications .
- Meta-analysis : Compare binding studies (e.g., Fisher et al., 1991) with functional assays (e.g., Iga et al., 1998) to distinguish affinity from efficacy differences .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
